molecular formula C15H13FO B1376451 Benzyl 2-ethenyl-4-fluorophenyl ether CAS No. 1402003-99-9

Benzyl 2-ethenyl-4-fluorophenyl ether

Cat. No.: B1376451
CAS No.: 1402003-99-9
M. Wt: 228.26 g/mol
InChI Key: BDEMEICIURLGKD-UHFFFAOYSA-N
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Description

Benzyl 2-ethenyl-4-fluorophenyl ether (B2E4FPE) is an ether compound that is widely used in laboratory experiments due to its unique properties and its ability to be synthesized in a variety of ways. It is an important intermediate in the synthesis of a range of organic compounds, including pharmaceuticals, and is also used in a variety of biological and medical research applications.

Scientific Research Applications

Anionic Cyclization in Organic Synthesis

  • Benzyl 2-ethenyl-4-fluorophenyl ether can be used in the synthesis of functionalized carbazole, dibenzofuran, and dibenzothiophene derivatives. This is achieved through anionic cyclization on a benzyne-tethered aryllithium intermediate (Sanz et al., 2006).

Influence on Chemical Shifts in NMR Spectroscopy

  • The compound's influence on chemical shifts of fluorine in NMR spectroscopy has been investigated, highlighting the compound's utility in analytical chemistry (Pombrik et al., 1985).

Catalytic Applications

  • In catalysis, this compound has been involved in Cu(OAc)2-catalyzed oxyfunctionalization reactions, demonstrating its role in the transformation of various aromatic compounds (Jiang et al., 2014).

Materials Science and Polymer Chemistry

  • The ether has applications in the synthesis and characterization of new fluorinated poly(arylene ether)s. These polymers exhibit high thermal stability and solubility, making them relevant in materials science and engineering (Mohanty et al., 2010).

Photochemical Properties

  • It's involved in the study of photochromic properties of certain compounds, providing insights into the behavior of substances under light exposure (Gabbutt et al., 2008).

Use in Protecting Groups

  • The ether serves as a precursor for new protecting groups in organic synthesis, demonstrating versatility in chemical transformations (Crich et al., 2009).

Properties

IUPAC Name

2-ethenyl-4-fluoro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-2-13-10-14(16)8-9-15(13)17-11-12-6-4-3-5-7-12/h2-10H,1,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEMEICIURLGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262619
Record name 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402003-99-9
Record name 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402003-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-ethenyl-4-fluorophenol (C16) (1.03 g, 7.46 mmol) and potassium carbonate (3.12 g, 22.4 mmol) in acetone (35 mL) was treated with benzyl bromide (1.78 mL, 14.9 mmol) and stirred at reflux for 3 hours. The mixture was concentrated in vacuo, ethyl acetate (100 mL) was added and the mixture was washed with water (2×50 mL) and saturated aqueous sodium chloride solution (50 mL). The organic layer was dried over magnesium sulfate, and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 15% ethyl acetate in heptane) afforded the title compound as a colorless oil. Yield: 1.64 g, 7.23 mmol, 97%. GCMS m/z 228 (M+). 1H NMR (400 MHz, CDCl3) δ 5.08 (s, 2H), 5.33 (dd, J=11.1, 1.0 Hz, 1H), 5.76 (dd, J=17.8, 1.0 Hz, 1H), 6.85-6.95 (m, 2H), 7.11 (ddd, J=17.8, 11.1, 1.5 Hz, 1H), 7.23 (dd, J=9.4, 2.9 Hz, 1H), 7.33-7.48 (m, 5H).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.78 mL
Type
reactant
Reaction Step Two

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